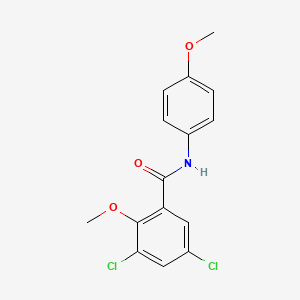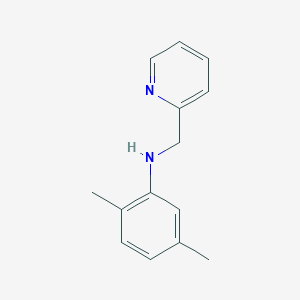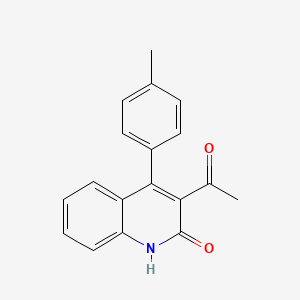
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one, also known as BMOE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BMOE is a heterobifunctional crosslinker that is commonly used in the study of protein-protein interactions. Its ability to covalently link two proteins together has made it a valuable tool in the field of biochemistry and has led to numerous applications in scientific research.
Mécanisme D'action
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one works by covalently linking two proteins together through the formation of a disulfide bond. The thiol group on one protein reacts with the maleimide group on 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one, while the amine group on the other protein reacts with the NHS ester group on 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one. This results in the formation of a stable covalent bond between the two proteins.
Biochemical and Physiological Effects:
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying protein-protein interactions. However, it is important to note that 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one can be toxic to cells at high concentrations, and caution should be taken when using it in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one in lab experiments is its ability to covalently link two proteins together, allowing researchers to study protein-protein interactions in a more controlled manner. Additionally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one is relatively easy to use and has minimal effects on protein structure and function. However, one limitation of using 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one is its potential toxicity to cells at high concentrations, which can affect the outcome of experiments.
Orientations Futures
There are numerous future directions for the use of 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one in scientific research. One potential area of research is the development of new crosslinkers with improved properties, such as increased specificity and reduced toxicity. Additionally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one could be used in combination with other techniques, such as mass spectrometry, to study protein-protein interactions in greater detail. Finally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one could be used to study the role of protein-protein interactions in disease states, such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one can be synthesized through a series of chemical reactions starting from commercially available reagents. The synthesis involves the reaction of 4-benzyloxycarbonylpyrrolidin-2-one with 2-morpholin-4-yl-2-oxoethanethiol in the presence of a base catalyst. The resulting product is then treated with benzyl bromide to obtain the final product, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one.
Applications De Recherche Scientifique
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been widely used in scientific research to study protein-protein interactions. It is commonly used to crosslink two proteins together, allowing researchers to identify interacting partners and study the structure and function of protein complexes. 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been used in a variety of research areas, including signal transduction, membrane protein structure, and protein-protein interactions in disease states.
Propriétés
IUPAC Name |
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16-11-15(10-14-4-2-1-3-5-14)12-19(16)13-17(21)18-6-8-22-9-7-18/h1-5,15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMKVUVJSDAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2CC(CC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine](/img/structure/B5676554.png)
![N-(1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5676561.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5676568.png)
![8-fluoro-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5676578.png)
![N-(2-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5676581.png)


![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5676608.png)
![4-{[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]methyl}-N-methylbenzamide](/img/structure/B5676624.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol](/img/structure/B5676632.png)

![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B5676644.png)
